
N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of anandamide uptake and degradation, which makes it an attractive target for the treatment of various diseases.
Mecanismo De Acción
AM404 acts by inhibiting the uptake and degradation of anandamide, which is an endocannabinoid that plays a crucial role in pain and inflammation. Anandamide is metabolized by fatty acid amide hydrolase (FAAH), and AM404 inhibits FAAH activity, leading to an increase in anandamide levels.
Biochemical and Physiological Effects
AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. AM404 has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using AM404 in lab experiments is its potent inhibitory effects on anandamide uptake and degradation, which makes it an attractive tool for studying the endocannabinoid system. However, one of the limitations of using AM404 is its potential toxicity, which can limit its therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on AM404. One area of interest is the development of more potent and selective inhibitors of FAAH, which can lead to more effective treatments for pain and inflammation. Another area of interest is the development of novel drug delivery systems for AM404, which can enhance its therapeutic efficacy and minimize its potential toxicity.
Conclusion
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 acts by inhibiting the uptake and degradation of anandamide, leading to an increase in anandamide levels. AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. While AM404 has several advantages for lab experiments, its potential toxicity can limit its therapeutic applications. There are several potential future directions for research on AM404, including the development of more potent and selective inhibitors of FAAH and novel drug delivery systems.
Métodos De Síntesis
AM404 can be synthesized by reacting N-arachidonoylphenolamine with N-methylglycine in the presence of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure AM404.
Aplicaciones Científicas De Investigación
AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of AM404 in reducing pain and inflammation in animal models.
Propiedades
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)10-5-4-6-11(7-10)14(19(3,17)18)8-12(16)13-2/h4-7H,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARQQSXCZXIHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

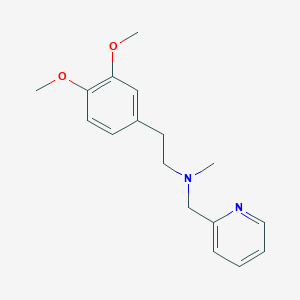

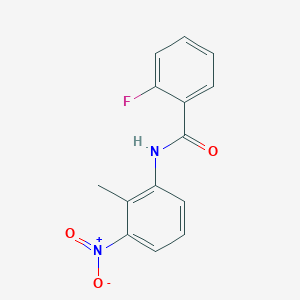
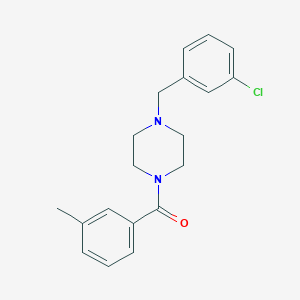
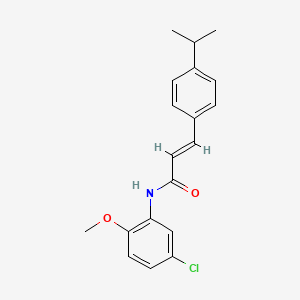
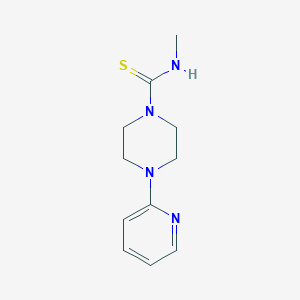


![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
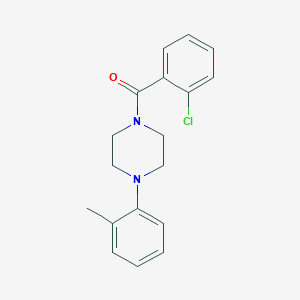
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)